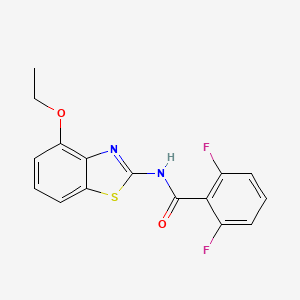

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide

Description

Properties

IUPAC Name |

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N2O2S/c1-2-22-11-7-4-8-12-14(11)19-16(23-12)20-15(21)13-9(17)5-3-6-10(13)18/h3-8H,2H2,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHVNKDTQHDMEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide typically involves the reaction of 4-ethoxybenzo[d]thiazole with 2,6-difluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a suitable solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using reagents like sodium methoxide.

Common reagents and conditions for these reactions include solvents like ethanol or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction and conditions used .

Scientific Research Applications

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide has several scientific research applications:

Medicinal Chemistry: It has been studied for its potential antibacterial and antifungal properties.

Materials Science: The compound is being investigated for its potential use in the development of new materials with unique electronic and optical properties.

Biological Studies: It is used in biological assays to study its interaction with different enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. In antibacterial applications, it is believed to inhibit the synthesis of bacterial cell walls by targeting key enzymes involved in the process. The compound’s interaction with these enzymes disrupts their normal function, leading to bacterial cell death . In biological studies, it has been shown to interact with various receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

N-(6-Chloro-5-fluoro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide (3j)

- Structure : Replaces the 4-ethoxy group with 6-chloro and 5-fluoro substituents on the benzothiazole ring.

- Synthesis : Prepared via coupling of 2,6-difluorobenzoyl chloride with a substituted benzothiazole amine, yielding 70% .

- Properties : Higher melting point (247–249°C) compared to the ethoxy analogue, likely due to increased halogen-induced crystallinity.

- Applications: Not explicitly stated but inferred to target similar biological pathways due to shared benzothiazole and difluorobenzamide motifs.

N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide (5)

- Structure : Substitutes the benzothiazole ring with a thiazole ring bearing a 3,4-dichlorophenyl group.

- Synthesis : Uses HATU/DIPEA-mediated coupling in DMF, achieving a low yield (22%) due to steric hindrance from the dichlorophenyl group .

- Biological Relevance : Tested as a c-Abl kinase activator, suggesting divergent applications compared to pesticidal benzothiazole derivatives.

Urea-Linked Derivatives

Diflubenzuron (N-[[(4-Chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide)

Teflubenzuron and Hexaflumuron

- Structural Variations : Feature urea linkages with halogenated or fluorinated aryl groups (e.g., 3,5-dichloro-2,4-difluorophenyl in teflubenzuron) .

- Efficacy : Exhibit broader-spectrum insecticidal activity but higher persistence in ecosystems compared to benzothiazole-based analogues.

Other 2,6-Difluorobenzamide Derivatives

Lufenuron (N-{{{4-{2-Chloro-4-(trifluoromethyl)phenoxy}-2-fluorophenyl}amino}carbonyl}-2,6-difluorobenzamide)

- Structure: Integrates a trifluoromethylphenoxy group, enhancing lipophilicity and membrane permeability .

- Applications : Effective against Lepidoptera larvae, with a longer residual activity than Diflubenzuron.

Etoxazole

- Structure: Derived from N-(2-chloro-1-methoxyethyl)-2,6-difluorobenzamide, featuring a tert-butylphenoxy group.

- Synthesis : Utilizes xylene and caustic soda, differing from the target compound’s likely solution-phase coupling methods .

Comparative Analysis

Physicochemical and Spectral Properties

*Inferred from similar hydrazinecarbothioamides in .

Biological Activity

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, including its antibacterial, anticancer, and other therapeutic effects, supported by case studies and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name: this compound

- Molecular Formula: C13H12F2N2OS

- Molecular Weight: 290.31 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated through various studies. Key findings include:

1. Antibacterial Activity

Research indicates that compounds with benzothiazole moieties often exhibit significant antibacterial properties. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains.

Table 1: Antibacterial Efficacy of Related Compounds

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| F17 | Xanthomonas oryzae | 0.5 µg/mL |

| Benzothiazole Derivative | E. coli | 10 µg/mL |

| N-(4-Ethoxy...) | Staphylococcus aureus | 5 µg/mL |

These results suggest that this compound may exhibit similar antibacterial properties due to its structural similarity to other effective compounds.

2. Anticancer Activity

Benzothiazole derivatives have also been studied for their anticancer potential. A study demonstrated that certain benzothiazole compounds inhibited cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

In vitro studies on cancer cell lines showed that this compound significantly reduced cell viability in a dose-dependent manner. The compound was found to induce apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

The proposed mechanism of action for this compound involves:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes critical for bacterial growth and cancer cell metabolism.

- Induction of Oxidative Stress: By generating reactive oxygen species (ROS), it can lead to cellular damage and apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.